molecular formula C13H21NO4 B1276854 Boc-alpha-allyl-DL-Pro-OH CAS No. 315234-49-2

Boc-alpha-allyl-DL-Pro-OH

Cat. No. B1276854
M. Wt: 255.31 g/mol
InChI Key: ZTMLHNDSVVOEEH-UHFFFAOYSA-N
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Description

Boc-alpha-allyl-DL-Pro-OH, also known as 2-allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a compound synthesized through the combination of a Boc-protected alpha-allyl-amino acid derivative and DL-proline. It has a molecular formula of C13H21NO4 and a molecular weight of 255.31 . This compound is primarily used for research and development .


Physical And Chemical Properties Analysis

Boc-alpha-allyl-DL-Pro-OH has a molecular weight of 255.31 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Copper-Catalyzed Allylic Hydroxyamination and Amination

  • Boc-alpha-allyl-DL-Pro-OH is involved in copper-catalyzed allylic hydroxyamination and amination processes. Olefins react with Boc-NHOH in the presence of Cu(I,II) salts to produce allyl-N(OH)(Boc) derivatives (Kalita & Nicholas, 2005).

Asymmetric Synthesis of Alpha-Amino Allyl Silanes

  • Metalation of Boc-protected N-silylamine alpha to nitrogen results in reverse aza-Brook rearrangement, leading to the formation of alpha-amino silanes. The Boc group functions as a metalation-directing group and stabilizes the nitrogen anion (Sieburth et al., 2003).

Allylation Under Solvent-Free Conditions

  • Phosphotungstic acid acts as an efficient catalyst for the allylation of isatin derivatives and N-tert-butyloxycarbonyl (Boc)-a-amido sulfones with allyltributyltin. This process yields N-Boc homoallyl amines, which are valuable intermediates for natural products and bioactive compounds (Ghosh et al., 2014).

Fe(II)-Catalyzed Imidation and Subsequent Reactions

  • Boc-alpha-allyl-DL-Pro-OH is involved in Fe(II)-catalyzed imidation of allyl sulfides, leading to the formation of N-Boc-protected N-allyl sulfenamides. This process is vital for transforming alpha-unbranched sulfides to alpha-branched sulfenamides (Bach & Korber, 2000).

Side-Chain Protection of Amino-Acids

  • Allyl and allyloxycarbonyl groups, such as in Boc-alpha-allyl-DL-Pro-OH, are used for side-chain protection of amino acids, which can be selectively cleaved using specific reagents (Loffet & Zhang, 2009).

Peptide Hairpin Design

  • Boc-alpha-allyl-DL-Pro-OH plays a role in the construction of designed beta-hairpin structures in peptides. This involves the formation of specific loops and hydrogen bonds, contributing to the peptide’s structural stability (Rai et al., 2006).

Cis-Trans Peptide-Bond Isomerization

  • The compound is used in studying cis-trans peptide-bond isomerization in derivatives, highlighting its role in understanding conformational dynamics in peptides (Torbeev et al., 2012).

Copper-Promoted Allylation and Conjugate Addition

  • Boc-alpha-allyl-DL-Pro-OH is significant in copper-promoted allylation and conjugate addition processes, particularly in regioselective and stereoselective reactions (Coldham & Leonori, 2010).

Safety And Hazards

Boc-alpha-allyl-DL-Pro-OH can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, using it only in well-ventilated areas, and wearing protective equipment such as gloves and eye protection . In case of exposure, it is advised to wash with plenty of water and seek medical help .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLHNDSVVOEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404818
Record name Boc-alpha-allyl-DL-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid

CAS RN

315234-49-2
Record name Boc-alpha-allyl-DL-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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